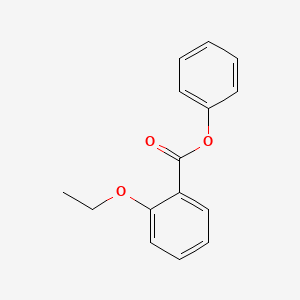

Phenyl 2-ethoxybenzoate

Description

Structure

3D Structure

Properties

CAS No. |

79515-58-5 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

phenyl 2-ethoxybenzoate |

InChI |

InChI=1S/C15H14O3/c1-2-17-14-11-7-6-10-13(14)15(16)18-12-8-4-3-5-9-12/h3-11H,2H2,1H3 |

InChI Key |

YBTFWFBOFYWTAG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Phenyl 2-ethoxybenzoate CAS 79515-58-5 properties

Technical Monograph: Phenyl 2-Ethoxybenzoate (CAS 79515-58-5)

Part 1: Executive Summary

Phenyl 2-ethoxybenzoate (CAS 79515-58-5) is a specialized aromatic ester utilized primarily as a lipophilic intermediate in organic synthesis and medicinal chemistry. Structurally, it consists of a salicylic acid derivative (2-ethoxybenzoic acid) esterified with a phenol group. This compound serves as a critical probe for studying steric effects in ortho-substituted benzoates and acts as a potential prodrug scaffold for delivering non-steroidal anti-inflammatory drug (NSAID) analogs.

This guide provides a comprehensive technical analysis of its physicochemical properties, an optimized synthesis protocol, analytical characterization standards, and its utility in drug development workflows.

Part 2: Chemical Identity & Physicochemical Profile

The ortho-ethoxy substitution on the benzoate ring introduces significant steric bulk and electron-donating character, influencing both the hydrolytic stability and the lipophilicity of the molecule compared to unsubstituted phenyl benzoate.

Table 1: Chemical Identity & Properties

| Property | Data |

| CAS Number | 79515-58-5 |

| IUPAC Name | Phenyl 2-ethoxybenzoate |

| Synonyms | 2-Ethoxybenzoic acid phenyl ester; o-Ethoxybenzoic acid phenyl ester |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| SMILES | CCOC1=CC=CC=C1C(=O)OC2=CC=CC=C2 |

| InChI Key | Predicted based on structure |

| Physical State | Viscous oil or low-melting solid (estimated MP < 50°C) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

| LogP (Predicted) | ~4.6 (High Lipophilicity) |

Part 3: Synthesis & Production

The most robust method for synthesizing Phenyl 2-ethoxybenzoate is via Nucleophilic Acyl Substitution using the acid chloride derivative. This approach avoids the harsh conditions of Fischer esterification, which can be inefficient for sterically hindered ortho-substituted benzoates.

Protocol: Optimized Schotten-Baumann Esterification

Objective: Synthesis of Phenyl 2-ethoxybenzoate on a 10 mmol scale.

Reagents:

-

2-Ethoxybenzoyl chloride (1.85 g, 10 mmol) [Prepared from acid via SOCl₂]

-

Phenol (0.94 g, 10 mmol)

-

Triethylamine (TEA) (1.5 mL, 11 mmol) or Pyridine

-

Dichloromethane (DCM) (anhydrous, 20 mL)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with nitrogen. Add Phenol (1.0 eq) and anhydrous DCM.

-

Base Addition: Add Triethylamine (1.1 eq) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

-

Acylation: Dropwise add 2-Ethoxybenzoyl chloride (1.0 eq) dissolved in 5 mL DCM over 15 minutes. The solution may turn slightly yellow or cloudy due to TEA·HCl salt formation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]

-

Work-up:

-

Quench with 10 mL saturated NaHCO₃ solution.

-

Extract the organic layer and wash sequentially with 1M HCl (to remove unreacted amine) and Brine.

-

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

-

Purification: Purify the crude oil/solid via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexane).

Reaction Workflow Diagram

Caption: Step-wise synthesis pathway from the parent acid to the final phenyl ester via acid chloride activation.

Part 4: Analytical Characterization

Due to the specific nature of this CAS, experimental spectra should be validated against these predicted values derived from structural analogs (e.g., Phenyl 2-methoxybenzoate).

1. Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

δ 8.05 (dd, 1H): Aromatic proton ortho to carbonyl (H-6 of benzoate).

-

δ 7.45 - 7.55 (m, 3H): Overlapping aromatic protons (H-4 of benzoate + meta-protons of phenyl ester).

-

δ 7.20 - 7.30 (m, 3H): Para-proton of phenyl ester + ortho-protons of phenyl ester.

-

δ 6.95 - 7.05 (m, 2H): Aromatic protons ortho to ethoxy (H-3) and meta (H-5).

-

δ 4.15 (q, J=7.0 Hz, 2H): Methylene protons of the ethoxy group (-OcH ₂CH₃).

-

δ 1.48 (t, J=7.0 Hz, 3H): Methyl protons of the ethoxy group (-OCH₂CH ₃).

2. Infrared Spectroscopy (FT-IR)

-

1735 cm⁻¹: Strong C=O stretch (Ester).

-

1600, 1490 cm⁻¹: Aromatic C=C skeletal vibrations.

-

1240 cm⁻¹: C-O-C asymmetric stretch (Ether/Ester).

3. Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): m/z 242.

-

Base Peak: Likely m/z 149 (2-ethoxybenzoyl cation) or m/z 121 (2-hydroxybenzoyl cation) following loss of phenol and ethylene.

Part 5: Applications in Drug Development

Phenyl 2-ethoxybenzoate serves as a model compound in two primary areas of pharmaceutical research:

1. Prodrug Design & Metabolic Stability The phenyl ester linkage is susceptible to hydrolysis by plasma esterases. However, the ortho-ethoxy group introduces steric hindrance around the carbonyl carbon, potentially retarding the rate of hydrolysis compared to unsubstituted phenyl benzoate. This property allows researchers to tune the half-life of salicylate-based drugs.

2. Fries Rearrangement Substrate Upon treatment with Lewis acids (e.g., AlCl₃), this compound undergoes the Fries Rearrangement to form o-hydroxybenzophenones (e.g., 2-hydroxy-3-ethoxybenzophenone). These rearranged products are valuable UV-absorbing scaffolds and intermediates for xanthone synthesis.

Metabolic/Reactivity Pathway

Caption: Divergent reactivity pathways: Biological hydrolysis vs. Synthetic rearrangement.

Part 6: Safety & Handling (HSE)

While specific toxicological data for CAS 79515-58-5 is limited, it should be handled with the standard precautions applicable to phenyl esters and phenols.

-

GHS Classification (Inferred):

-

Handling: Use in a fume hood. Avoid inhalation of vapors if heated.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis by atmospheric moisture.

References

-

PubChem. (n.d.).[4] Phenyl 2-ethoxybenzoate (Compound).[5] National Library of Medicine. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Phenyl benzoate (Analogous Reference Data). NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 2-Ethoxybenzoic acid | 134-11-2 [chemicalbook.com]

- 2. dept.harpercollege.edu [dept.harpercollege.edu]

- 3. CAS 93-99-2: Phenyl benzoate | CymitQuimica [cymitquimica.com]

- 4. Phenyl 2-methoxybenzoate | C14H12O3 | CID 517799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 887029-61-0 CAS MSDS (3-(propionylamino)phenyl 2-ethoxybenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Chemical structure of phenyl 2-ethoxybenzoate vs phenyl salicylate

Executive Summary

This technical guide provides a rigorous structural and functional comparison between Phenyl Salicylate (Salol) and its ether derivative, Phenyl 2-Ethoxybenzoate . While both compounds share a phenyl ester scaffold, the substitution of the phenolic hydroxyl group with an ethoxy moiety fundamentally alters their electronic landscape, hydrolytic stability, and pharmacological profile.

Key Technical Takeaway: The presence of an intramolecular hydrogen bond (IMHB) in phenyl salicylate acts as a "molecular switch" that activates the carbonyl group and accelerates hydrolysis via intramolecular general base catalysis. Phenyl 2-ethoxybenzoate lacks this feature, resulting in significantly enhanced hydrolytic stability and altered lipophilicity, making it a distinct candidate for prodrug design where delayed release is required.

Molecular Architecture & Bonding Analysis

The divergence in physicochemical properties between these two molecules stems directly from the ortho-substitution on the benzoyl ring.

Structural Comparison

| Feature | Phenyl Salicylate (Salol) | Phenyl 2-Ethoxybenzoate |

| IUPAC Name | Phenyl 2-hydroxybenzoate | Phenyl 2-ethoxybenzoate |

| CAS Number | 118-55-8 | 79515-58-5 |

| Ortho Substituent | Hydroxyl (-OH) | Ethoxy (-OCH₂CH₃) |

| Intramolecular Interaction | Strong Hydrogen Bond (O-H···O=C) | Steric Repulsion (Ethoxy vs. Carbonyl) |

| Electronic Effect | Resonance donor + H-bond activation | Resonance donor + Inductive withdrawal (weak) |

| Conformation | Planar (stabilized by "chelate" ring) | Twisted (to minimize steric strain) |

The "Chelate" Effect vs. Steric Bulk

In Phenyl Salicylate , the phenolic proton forms a stable 6-membered pseudo-ring with the ester carbonyl oxygen. This intramolecular hydrogen bond (IMHB) locks the molecule in a planar conformation and polarizes the carbonyl bond, making the carbon more electrophilic.

In Phenyl 2-Ethoxybenzoate , the ethyl group is too bulky to allow planarity. The molecule adopts a twisted conformation to relieve steric strain between the carbonyl oxygen and the ethoxy group. Crucially, the absence of the acidic proton eliminates the IMHB, removing the "assisted" hydrolysis pathway.

Figure 1: Structural comparison highlighting the critical intramolecular hydrogen bond in Salol versus the steric constraints in the ethoxy derivative.

Synthesis Protocols

The synthesis of these compounds illustrates two fundamental approaches in ester chemistry: direct esterification (Salol) and O-alkylation (Ethoxy derivative).

Synthesis of Phenyl Salicylate (Salol)

Mechanism: Friedel-Crafts type acylation / Dehydrative Esterification. Reagents: Salicylic Acid, Phenol, Phosphoryl Chloride (POCl₃).[1]

-

Melt Phase: Equimolar amounts of salicylic acid and phenol are mixed.

-

Activation: POCl₃ is added dropwise at 115-125°C. The POCl₃ acts as a dehydrating agent, converting the acid to an acyl chloride or phospho-anhydride intermediate in situ.

-

Workup: The mixture is washed with dilute Na₂CO₃ to remove unreacted acid and phenol.

-

Crystallization: Recrystallized from ethanol (MP: 41-43°C).

Synthesis of Phenyl 2-Ethoxybenzoate

Mechanism: Williamson Ether Synthesis (O-Alkylation). Reagents: Phenyl Salicylate, Ethyl Iodide (EtI), Potassium Carbonate (K₂CO₃), Acetone/DMF.

-

Deprotonation: Phenyl salicylate (1 eq) is dissolved in acetone. Anhydrous K₂CO₃ (1.5 eq) is added to generate the phenoxide anion.

-

Alkylation: Ethyl iodide (1.2 eq) is added. The mixture is refluxed for 6-12 hours. The intramolecular H-bond in Salol makes the phenol less nucleophilic initially, requiring heat or a polar aprotic solvent (DMF) to break the chelate and facilitate attack.

-

Workup: Solvent evaporation, followed by extraction with dichloromethane and washing with water.

-

Purification: Column chromatography or vacuum distillation (as the product is likely an oil or low-melting solid).

Figure 2: Synthetic workflow showing the derivation of Phenyl 2-Ethoxybenzoate from Phenyl Salicylate.

Reactivity & Hydrolysis Kinetics

This is the most critical differentiator for drug development. The hydrolysis rates differ by orders of magnitude due to Intramolecular General Base Catalysis .

Phenyl Salicylate: The "Assisted" Mechanism

In alkaline conditions (pH > 7), the phenolic hydroxyl group of Salol ionizes (pKa ~10). However, even in neutral/weakly basic conditions, the phenolate anion (or the H-bonded hydroxyl) acts as an intramolecular general base .

-

Mechanism: The neighboring phenolate oxygen orients a water molecule or directly stabilizes the transition state for hydroxide attack on the ester carbonyl.

-

Kinetics: Hydrolysis is rapid (t½ in minutes to hours depending on pH). The rate is ~80-120 times faster than phenyl benzoate or the methoxy analog [1].[2]

Phenyl 2-Ethoxybenzoate: The "Steric" Mechanism

Replacing the -OH with -OEt removes the catalytic group.

-

Mechanism: Follows the standard BAc2 mechanism (bimolecular base-catalyzed acyl cleavage).

-

Steric Effect: The ortho-ethoxy group creates steric hindrance, blocking the approach of the nucleophile (OH⁻ or H₂O) to the carbonyl carbon.

-

Kinetics: Significantly slower hydrolysis. The ethoxy group acts as a "shield," making this compound more stable in plasma compared to Salol.

Figure 3: Mechanistic divergence in hydrolysis. The Salol pathway is accelerated by the neighboring group effect, while the Ethoxy pathway is retarded by steric hindrance.

Physicochemical & Spectral Profiling

| Property | Phenyl Salicylate | Phenyl 2-Ethoxybenzoate |

| Molecular Weight | 214.22 g/mol | 242.27 g/mol |

| Physical State | White Crystalline Solid | Viscous Oil / Low melting solid |

| Melting Point | 41–43 °C | < 30 °C (Estimated) |

| IR Spectrum (C=O) | ~1680–1690 cm⁻¹ (Lower due to H-bond) | ~1730–1740 cm⁻¹ (Typical ester) |

| IR Spectrum (O-H) | Broad band ~3200 cm⁻¹ | Absent |

| ¹H NMR (Ortho) | Phenolic OH signal (downfield, D₂O exch.) | Ethoxy signals: Quartet (~4.1 ppm), Triplet (~1.4 ppm) |

| LogP (Lipophilicity) | ~3.8 | ~4.5 (More lipophilic) |

Note on Spectroscopy: The carbonyl stretching frequency in Salol is shifted to a lower wavenumber due to the weakening of the C=O bond by the intramolecular hydrogen bond. Phenyl 2-ethoxybenzoate will show a standard ester carbonyl stretch at a higher frequency.

Pharmacological Implications

-

Metabolic Fate:

-

Salol: Rapidly hydrolyzes in the small intestine to release Phenol (antiseptic/toxic) and Salicylic Acid (anti-inflammatory). Historically used as an enteric coating because it survives the acidic stomach (where ionization is suppressed) but hydrolyzes in the alkaline intestine.

-

Phenyl 2-Ethoxybenzoate: Hydrolyzes to Phenol and 2-Ethoxybenzoic acid . The latter is not salicylic acid.[3] To generate the active salicylate, the body must perform an O-dealkylation (via Cytochrome P450 enzymes), which is a slow metabolic step.

-

-

Prodrug Design:

-

The ethoxy derivative represents a "double prodrug" or a "harder" drug. It would release the active anti-inflammatory moiety much slower than Salol, potentially reducing peak toxicity but also delaying onset of action.

-

References

-

Capon, B., & Ghosh, B. C. (1966). The mechanism of the hydrolysis of phenyl salicylate and catechol monobenzoate in the presence and absence of borate ions. Journal of the Chemical Society B: Physical Organic, 472-478.

-

Khan, M. N., & Arifin, Z. (2000). Kinetics and Mechanism of Intramolecular General Base-Catalyzed Methanolysis of Ionized Phenyl Salicylate in the Presence of Cationic Micelles. Langmuir, 16(20), 7717–7723.

-

Hansen, S. H., et al. (2015). Hydrolytic metabolism of phenyl and benzyl salicylates... by microsomes of rat and human tissues.[4][5] Food and Chemical Toxicology, 86, 15-23.

-

BLD Pharm. (2025). Phenyl 2-ethoxybenzoate Product Data. BLD Pharm Repository.

-

BenchChem. (2025).[1][6] Technical Guide to the Historical Synthesis and Discovery of Phenyl Salicylate (Salol). BenchChem Technical Guides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The mechanism of the hydrolysis of phenyl salicylate and catechol monobenzoate in the presence and absence of borate ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Phenyl benzoate | 93-99-2 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydrolytic metabolism of phenyl and benzyl salicylates, fragrances and flavoring agents in foods, by microsomes of rat and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Solvation Thermodynamics and Experimental Profiling of Phenyl 2-Ethoxybenzoate in Organic Solvents

Executive Summary

Phenyl 2-ethoxybenzoate (CAS: 79515-58-5) is a specialized aryl ester that serves as a critical intermediate in organic synthesis, material science, and pharmaceutical development. Understanding its precise solubility profile across diverse organic solvents is paramount for optimizing reaction yields, designing purification protocols (e.g., crystallization), and formulating advanced delivery systems. This technical guide provides an in-depth analysis of the thermodynamic principles governing its solubility, empirical data extrapolation, and a self-validating experimental protocol for rigorous solubility determination.

Structural and Thermodynamic Framework

Phenyl 2-ethoxybenzoate features a benzoate core with an ethoxy substitution at the ortho position. To understand its solvation behavior, we must first look at its parent compound, phenyl benzoate. Phenyl benzoate is a relatively non-polar, crystalline solid that exhibits1[1]. The introduction of the ortho-ethoxy group (-OCH₂CH₃) modifies the crystal lattice energy and introduces both a localized dipole and a hydrogen-bond acceptor site.

To predict and explain the solubility of phenyl 2-ethoxybenzoate, we employ the 2[2]. HSP divides the total cohesive energy density of a substance into three distinct intermolecular interactions:

-

Dispersion forces (

) : Driven by the hydrophobic aromatic rings. -

Polar forces (

) : Arising from the ester carbonyl and the ethoxy oxygen. -

Hydrogen bonding (

) : The ester and ether oxygens act as weak hydrogen bond acceptors.

For optimal solubility, the distance (

Interaction Dynamics and Solvation Mechanism

The dissolution of phenyl 2-ethoxybenzoate is a thermodynamically driven process. The causality behind solvent selection relies heavily on the enthalpy of mixing (

Thermodynamic cycle of phenyl 2-ethoxybenzoate solvation in organic solvents.

Quantitative Solubility Profile

While exact empirical data for phenyl 2-ethoxybenzoate is highly specific, its behavior closely mirrors that of structurally analogous phenyl esters, which 4[4]. The following table summarizes the predicted solubility behavior across common organic solvent classes at 25°C, extrapolated from the parent compound[5].

| Solvent Category | Specific Solvent | Predicted Solubility (25°C) | Mechanistic Rationale |

| Chlorinated | Chloroform / DCM | Freely Soluble (>100 mg/mL) | Excellent match for |

| Alcohols | Ethanol / Methanol | Soluble (Hot: Freely Soluble) | Protic nature provides |

| Ethers | Diethyl Ether / THF | Soluble (~30-50 mg/mL) | Good dispersion match, though lacks strong hydrogen bond donation. |

| Ketones | Acetone | Soluble (~50-80 mg/mL) | High polarity ( |

| Hydrocarbons | Hexane / Heptane | Slightly Soluble (<5 mg/mL) | Only provides |

| Aqueous | Water | Insoluble | Extreme mismatch in |

Experimental Protocol: Equilibrium Solubility Determination

To generate trustworthy, self-validating data for specific drug development applications, the 6[6]. The following protocol ensures technical accuracy by mitigating common artifacts such as supersaturation and API adsorption.

Step-by-Step Methodology:

-

Preparation : Add an excess amount of phenyl 2-ethoxybenzoate (approx. 500 mg) to 5 mL of the target organic solvent in a 10 mL amber glass vial.

-

Causality: Amber glass is utilized to prevent potential UV-induced degradation of the aryl ester over the multiday testing period.

-

-

Equilibration : Seal the vial tightly with a PTFE-lined cap. Place the vial in an isothermal shaking water bath set to 25.0 ± 0.1 °C. Shake at 150 RPM for 48 hours.

-

Causality: 48 hours is strictly required to ensure true thermodynamic equilibrium is reached, preventing false high readings caused by transient supersaturation[6].

-

-

Phase Separation : Remove the vial and allow it to stand undisturbed in a 25.0 °C incubator for 12 hours.

-

Causality: This allows undissolved micro-crystals to settle, preventing them from clogging the filter in the next step.

-

-

Filtration : Carefully draw 1 mL of the supernatant using a glass syringe. Filter the aliquot through a 0.45 µm PTFE syringe filter.

-

Causality: PTFE is chemically inert and prevents adsorption of the hydrophobic ester, which is a common source of error when using nylon or cellulose filters.

-

-

Dilution & Quantification : Dilute the filtered aliquot by a known factor (e.g., 1:100) using the mobile phase. Quantify the concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (

nm). -

Self-Validation Step : Repeat the sampling and quantification at 72 hours.

-

Causality: If the concentration difference between the 48h and 72h timepoints is less than 2%, thermodynamic equilibrium is definitively confirmed.

-

Self-validating shake-flask workflow for equilibrium solubility determination.

Strategic Insights for Formulation and Synthesis

For researchers utilizing phenyl 2-ethoxybenzoate, solvent selection must balance raw solubility with downstream processing needs:

-

Crystallization & Purification : A solvent/anti-solvent system is highly recommended. Ethanol serves as an excellent primary solvent (freely soluble when hot), while water or cold hexane can be employed as an anti-solvent to drive controlled precipitation and maximize purity[5].

-

Catalysis & Coupling Reactions : In catalytic functionalization, aprotic solvents like 1,4-dioxane or toluene are preferred to maintain high solubility without coordinating to, and thereby deactivating, transition metal catalysts.

References

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents Source: ResearchGate[3]

-

Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents Source: Journal of Chemical & Engineering Data (ACS Publications)[4]

-

CAS 93-99-2: Phenyl benzoate Source: CymitQuimica[1]

-

Phenyl benzoate | 93-99-2 Source: ChemicalBook[5]

-

Hansen Solubility Parameters 2000 Source: Kinam Park (CRC Press)[2]

-

Handbook of Solubility Data for Pharmaceuticals Source: ResearchGate[6]

Sources

Methodological & Application

Optimized Schotten-Baumann Acylation Protocol for 2-Ethoxybenzoyl Chloride

Abstract & Strategic Overview

This Application Note details the optimized conditions for utilizing 2-ethoxybenzoyl chloride (CAS: 42926-52-3) in Schotten-Baumann acylation reactions. While the Schotten-Baumann method is a cornerstone of amide synthesis, the specific physicochemical properties of the 2-ethoxy derivative—specifically the steric bulk and electron-donating nature of the ortho-ethoxy substituent—require tailored reaction parameters to maximize yield and suppress competitive hydrolysis.

Target Audience Utility:

-

Medicinal Chemists: For the synthesis of benzamide pharmacophores (e.g., precursors to repaglinide analogs or salicylamide derivatives).

-

Process Engineers: Scalable biphasic protocols that eliminate the need for anhydrous conditions.

Chemical Basis & Mechanistic Insights

The "Ortho-Alkoxy" Effect

The 2-ethoxy group influences the reaction kinetics through two opposing vectors:

-

Electronic Deactivation (+M Effect): The alkoxy oxygen donates electron density into the benzene ring and, by extension, the carbonyl carbon. This renders the carbonyl less electrophilic compared to unsubstituted benzoyl chloride, potentially slowing the nucleophilic attack.

-

Steric Shielding: The ortho substituent creates a steric blockade. While not as severe as a tert-butyl group, it restricts the trajectory of the incoming nucleophile.

Implication: Unlike highly reactive acyl chlorides (e.g., acetyl chloride), 2-ethoxybenzoyl chloride requires vigorous agitation to overcome the biphasic barrier and sufficient reaction time to reach completion.

Competitive Pathways

In the Schotten-Baumann system (Organic/Aqueous interface), the acid chloride faces two nucleophiles:

-

The Amine (

): Desired pathway.[1] Faster kinetics but diffusion-limited in biphasic systems. -

Water (

/

Control Strategy: To favor amidation, we utilize a biphasic system (DCM/Water) with a high concentration of amine in the organic phase and a base in the aqueous phase to scavenge the generated HCl immediately.

Mechanistic Diagram

Caption: Mechanistic flow of the biphasic Schotten-Baumann reaction highlighting the critical interfacial contact and base-mediated equilibrium shift.

Optimized Experimental Protocol

Reagents & Stoichiometry Table

| Component | Role | Equivalents (eq.) | Recommended Reagent | Notes |

| Nucleophile | Substrate | 1.0 | Primary/Secondary Amine | Limiting reagent. |

| Electrophile | Reagent | 1.1 – 1.2 | 2-Ethoxybenzoyl chloride | Slight excess accounts for hydrolysis. |

| Base | Scavenger | 2.0 – 3.0 | 10% NaOH or 1M | |

| Solvent (Org) | Carrier | ~10 mL/g | Dichloromethane (DCM) | Excellent solubility for acid chloride. |

| Solvent (Aq) | Carrier | ~10 mL/g | Deionized Water | Dissolves base and salt byproducts. |

Step-by-Step Procedure

Preparation:

-

Safety Check: Perform in a fume hood. 2-Ethoxybenzoyl chloride is corrosive and lachrymatory. Wear gloves and safety goggles.

-

Phase A (Organic): Dissolve the Amine (1.0 eq) in DCM (concentration ~0.2 M to 0.5 M).

-

Phase B (Aqueous): Prepare a 10% NaOH solution (or 1M

for milder conditions). Use at least 2.0 equivalents of base relative to the amine.[2]

Reaction Execution:

-

Combine Phases: Add Phase B to Phase A in a round-bottom flask.

-

Cooling: Place the biphasic mixture in an ice-water bath (0–5 °C).

-

Rationale: Cooling suppresses the rate of hydrolysis more significantly than the rate of amidation.

-

-

Addition: Add 2-Ethoxybenzoyl chloride (1.1 eq) dropwise (neat or dissolved in minimal DCM) over 15–20 minutes.

-

Critical: Maintain vigorous stirring. The reaction occurs at the interface; poor mixing leads to low yields.

-

-

Reaction: Remove the ice bath after addition and allow the mixture to warm to Room Temperature (20–25 °C). Stir vigorously for 2–4 hours.

-

Monitoring: Check progress via TLC or HPLC. The acid chloride spot should disappear.

-

Work-up & Isolation:

-

Separation: Transfer mixture to a separatory funnel. Separate the phases.

-

Organic Wash (Purification):

-

Wash 1 (Acidic): Wash organic layer with 1M HCl (to remove unreacted amine). Skip if product is acid-sensitive.

-

Wash 2 (Basic): Wash organic layer with 1M NaOH or sat.

(to remove 2-ethoxybenzoic acid byproduct). -

Wash 3 (Neutral): Wash with Brine.

-

-

Drying: Dry the organic layer over anhydrous

or -

Concentration: Filter and evaporate the solvent under reduced pressure to yield the crude amide.

Workflow Diagram

Caption: Operational workflow for the Schotten-Baumann synthesis of 2-ethoxybenzamides.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of acid chloride | Increase acid chloride to 1.5 eq. Ensure temperature is 0°C during addition. |

| Incomplete Reaction | Poor Mixing | Use a magnetic stir bar sized for the flask diameter. Vortex formation is required. |

| Emulsion Formation | Surfactant-like product | Add solid NaCl to saturate the aqueous layer; filter through a Celite pad if necessary. |

| Impurity: Acid | 2-Ethoxybenzoic acid presence | Ensure the basic wash (Wash 2) is thorough (pH > 10). |

Advanced Optimization (Phase Transfer Catalysis): For highly lipophilic amines that do not partition well to the interface, add 1-5 mol% Tetrabutylammonium bromide (TBAB) . This facilitates the transfer of the anionic nucleophile or base across the interface, accelerating the reaction.

References

-

Schotten, C. (1884).[3] Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[3] Link[3]

-

Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. Link

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.

-

PubChem. (2023). 2-Ethoxybenzoyl chloride Compound Summary. National Library of Medicine. Link

-

Fisher Scientific. (n.d.). Amide Synthesis Protocol. Link

Sources

Recrystallization solvents for purifying phenyl 2-ethoxybenzoate

Application Note: Optimized Recrystallization Protocols for Phenyl 2-Ethoxybenzoate

Part 1: Abstract & Introduction

Compound Overview: Phenyl 2-ethoxybenzoate (CAS: 79515-58-5) is a benzoate ester derivative typically synthesized via the Schotten-Baumann reaction or direct esterification of 2-ethoxybenzoic acid with phenol.[1] It serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystal mesogens.[1]

The Purification Challenge: The primary challenge in purifying phenyl 2-ethoxybenzoate lies in separating the desired ester from unreacted phenol, 2-ethoxybenzoic acid, and potential catalyst residues (e.g., pyridine or triethylamine).

-

Phenol Impurity: Phenol has high solubility in organic solvents, making it difficult to separate by simple evaporation.[1]

-

Melting Point Sensitivity: As an ortho-substituted benzoate, the ethoxy group introduces steric bulk that can disrupt crystal packing, potentially lowering the melting point (estimated range 40–60°C) compared to the parent phenyl benzoate (MP ~70°C). This increases the risk of "oiling out" during recrystallization.

This guide provides a tiered solvent selection strategy and a validated recrystallization protocol to achieve >99% purity (HPLC).

Part 2: Solvent Selection Strategy

The choice of solvent is dictated by the "Like Dissolves Like" principle, balanced against the specific solubility differential required for crystallization (high solubility at boiling point, low solubility at freezing point).

Table 1: Solvent Candidate Profile

| Solvent System | Role | Polarity | Solubility of Product (Hot/Cold) | Impurity Removal Capacity | Recommendation |

| Ethanol (95%) | Primary | Polar Protic | High / Moderate | Excellent for removing inorganic salts; Good for phenol.[1] | First Choice |

| Ethanol / Water | Solvent / Antisolvent | Mixed | High / Low | Best for removing unreacted phenol (remains in aqueous mother liquor).[1] | Preferred |

| Hexane / Ethyl Acetate | Solvent / Antisolvent | Non-polar / Polar Aprotic | Moderate / Low | Good for removing polar byproducts; prevents hydrolysis.[1] | Alternative |

| Isopropanol (IPA) | Primary | Polar Protic | High / Moderate | Good for larger batches; slower evaporation promotes better crystal growth.[1] | Scale-Up |

Part 3: Solvent Screening Protocol (Decision Tree)

Before committing the entire batch, perform this rapid screening test with 100 mg of crude material.

Figure 1: Rapid solvent screening workflow to determine the optimal crystallization system.

Part 4: Detailed Experimental Protocol

Method A: Recrystallization from Ethanol/Water (Standard) Best for removing phenol and inorganic salts.[1]

Reagents:

-

Crude Phenyl 2-ethoxybenzoate[1]

-

Ethanol (95% or absolute)[1]

-

Deionized Water[1]

-

Activated Carbon (optional, for decolorization)[1]

Procedure:

-

Dissolution:

-

Place crude solid in an Erlenmeyer flask.

-

Add minimum amount of Ethanol needed to cover the solid.

-

Heat gently on a steam bath or hot plate (set to ~70°C).

-

Add more Ethanol dropwise while swirling until the solid just dissolves.[1] Do not add excess solvent.[1]

-

Note: If the solution is colored, add 1-2% w/w activated carbon and boil for 2 minutes, then filter hot through Celite.

-

-

Nucleation (The Cloud Point):

-

Crystal Growth:

-

Allow the flask to cool to room temperature undisturbed. Agitation at this stage can cause oiling out.

-

Once room temperature is reached, place the flask in a refrigerator (4°C) for 2-4 hours.

-

If no crystals form, scratch the inner glass surface with a glass rod to induce nucleation.

-

-

Filtration & Drying:

Part 5: Troubleshooting & Optimization

Issue: Oiling Out

Symptom: The product separates as liquid droplets at the bottom of the flask instead of crystals. Cause: The melting point of the solvated product is lower than the solvent's boiling point, or the cooling was too rapid. Solution:

-

Re-heat the mixture until the oil redissolves.

-

Add a seed crystal (if available) as the solution cools to ~45°C.

-

Switch solvent system to Hexane/Ethyl Acetate (10:1) .[1] Non-polar solvents often favor crystallization over oiling for lipophilic esters.[1]

Issue: Low Yield

Cause: Too much solvent used or high solubility in the mother liquor. Solution:

-

Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.[1]

-

Cool again to harvest a "second crop" of crystals (purity may be lower).

Part 6: Characterization & Validation

Verify the purity of the recrystallized product using the following metrics:

-

Melting Point (MP):

-

TLC Analysis:

-

HPLC:

-

Purity >99.5% area under curve (AUC).[1]

-

References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Schotten-Baumann and recrystallization protocols).

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7184, Phenyl benzoate. Retrieved October 24, 2025, from [Link]

-

Castro, E. A., et al. (2002).[1] Kinetics and Mechanism of the Aminolysis of Phenyl Benzoates. Journal of Organic Chemistry. (Provides context on the stability and reactivity of phenyl benzoate derivatives).

Sources

Application Note: Green Chemistry Architectures for Phenyl Benzoate Esterification

Executive Summary

Phenyl benzoate is a pivotal intermediate in the synthesis of liquid crystals, pharmaceuticals, and preservatives. Historically, its production relied on the Schotten-Baumann reaction , utilizing benzoyl chloride and stoichiometric bases in biphasic systems. While effective, this route suffers from poor atom economy, generation of corrosive chloride waste, and the use of lachrymatory acylating agents.

This Application Note details three advanced Green Chemistry methodologies that circumvent toxic acyl chlorides, focusing instead on the direct esterification of benzoic acid and phenol. These protocols utilize biocatalysis, deep eutectic solvents (DES), and microwave-assisted solid acid catalysis to achieve high yields with minimal environmental footprint.

Method A: Biocatalytic Synthesis via ATP-Dependent Ligase (ClxA)[1][2]

Principle & Mechanism

Traditional lipases often struggle with the direct esterification of phenols due to the low nucleophilicity of the phenolic hydroxyl group and thermodynamic equilibrium constraints. The ClxA ligase (from Clostridium cavendishii) operates via a distinct ATP-dependent mechanism.[1] It activates the carboxylic acid to an acyl-adenylate intermediate, which is then susceptible to nucleophilic attack by phenol, driving the reaction forward in an aqueous medium.

Protocol: Aqueous Phase Ligation

Reagents:

-

Phenol (Substrate B)[4]

-

ClxA Ligase (Recombinant, purified)

-

ATP (Cofactor)

-

MgCl₂ (Cofactor)

-

Tris-HCl Buffer (pH 8.0)

Workflow:

-

Preparation: In a 20 mL glass vial, dissolve Benzoic Acid (1.0 mM) and Phenol (1.0 mM) in 50 mM Tris-HCl buffer (pH 8.0) containing 10 mM MgCl₂ .

-

Activation: Add ATP (5.0 mM) to the mixture.

-

Initiation: Introduce ClxA enzyme (5.0 µM final concentration) .

-

Incubation: Incubate the mixture at 30°C with gentle shaking (150 rpm) for 12–24 hours .

-

Termination & Extraction: Quench reaction by adding an equal volume of ethyl acetate. Vortex and centrifuge to separate phases.

-

Purification: Evaporate the organic layer. The product purity is typically high enough to preclude chromatography for analytical standards; for bulk, recrystallize from ethanol.

Key Advantage: This method operates at ambient temperature in water, offering the highest safety profile.

Method B: Deep Eutectic Solvent (DES) Mediated Synthesis

Principle & Mechanism

Deep Eutectic Solvents (DES) act as dual solvent-catalysts.[5] A specific DES composed of Choline Chloride (hydrogen bond acceptor) and p-Toluene Sulfonic Acid (p-TSA, hydrogen bond donor) forms a liquid at moderate temperatures. The p-TSA component protonates the carbonyl oxygen of benzoic acid, increasing its electrophilicity, while the ionic nature of the DES stabilizes the polar transition state, facilitating the attack by the phenol.

Protocol: Solvent-Free DES Activation

Reagents:

-

Choline Chloride (ChCl)

-

p-Toluene Sulfonic Acid monohydrate (p-TSA)

Workflow:

-

DES Preparation: Mix ChCl and p-TSA in a 1:2 molar ratio in a round-bottom flask. Heat to 80°C with stirring until a clear, homogeneous liquid forms (approx. 30 mins).

-

Reaction Assembly: Add Benzoic Acid (10 mmol) and Phenol (12 mmol) directly to the DES (5 mL).

-

Synthesis: Stir the mixture at 80°C for 2–4 hours . The DES acts as the heating medium and catalyst.

-

Work-up: Cool the mixture to room temperature. Add Water (20 mL) . The DES is highly water-soluble, whereas phenyl benzoate is not.

-

Isolation: The product precipitates as a solid.[2][13] Filter the precipitate, wash with saturated NaHCO₃ (to remove unreacted acid), and dry.

-

Recycling: The aqueous filtrate containing the DES can be concentrated under vacuum to recover the DES for reuse (up to 4 cycles with minimal activity loss).

Method C: Microwave-Assisted Solid Acid Catalysis

Principle & Mechanism

Microwave irradiation provides rapid, volumetric heating, overcoming the activation energy barrier for the direct esterification of phenols. Montmorillonite K10 , a porous clay catalyst, provides acidic sites (Lewis and Brønsted) to activate the carboxyl group. The rapid heating and "hot spots" generated by microwaves on the solid catalyst surface accelerate the dehydration step significantly compared to conventional reflux.

Protocol: Rapid Solvent-Free Synthesis

Reagents:

-

Montmorillonite K10 (surface area ~250 m²/g)

Workflow:

-

Mixture Preparation: Grind Benzoic Acid (5 mmol) and Phenol (5 mmol) in a mortar to form a fine powder mixture.

-

Catalyst Loading: Mix the powder with Montmorillonite K10 (20% w/w relative to substrates) .

-

Irradiation: Place the mixture in a microwave-safe reaction vessel (e.g., Pyrex tube). Irradiate at 300 W for 5–10 minutes (pulse mode: 1 min ON, 30 sec OFF to prevent overheating).

-

Extraction: Cool the vessel. Add Hot Ethanol (10 mL) to dissolve the product.

-

Filtration: Filter the hot solution to remove the solid clay catalyst (which can be reactivated by heating at 120°C).

-

Crystallization: Cool the filtrate to 0°C. Phenyl benzoate crystals will precipitate.

Comparative Analysis & Metrics

| Metric | Schotten-Baumann (Traditional) | Method A: Biocatalytic (ClxA) | Method B: DES (ChCl:p-TSA) | Method C: MW Solid Acid |

| Atom Economy | Low (Loss of HCl/NaCl) | High (Loss of AMP/PPi) | Very High (Loss of H₂O only) | Very High (Loss of H₂O only) |

| Reaction Time | 30–60 mins | 12–24 hours | 2–4 hours | 5–10 minutes |

| Temperature | 0–25°C | 30°C | 80°C | >100°C (Local) |

| Solvent | Water/Organic (Biphasic) | Water (Buffer) | None (DES is solvent) | Solvent-Free |

| Scalability | High | Low/Medium | High | Medium |

| E-Factor | High (Salt waste) | Low | Lowest (Recyclable) | Low |

Visualizations

Biocatalytic Activation Mechanism (ClxA)

Figure 1: Mechanistic pathway of ClxA-mediated ligation, highlighting ATP activation of benzoic acid.

DES Experimental Workflow

Figure 2: Step-by-step workflow for Deep Eutectic Solvent (DES) mediated synthesis showing catalyst recycling.

References

-

Biocatalytic Synthesis of Phenyl Benzoate Esters Using the Amide Ligase ClxA. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

-

Solvent-Free Esterification of Substituted Benzoic Acids with Alcohols Using Modified Montmorillonite K10. Source: International Journal of Scientific & Technology Research (IJSTR).[6] URL:[Link]

-

Application of Green Catalysts for the Esterification of Benzoic Acid (Deep Eutectic Solvents). Source: DergiPark (Academic Journal Platform). URL:[Link]

-

Microwave Assisted Benzoylation of Phenol. Source: ResearchGate.[3] URL:[Link]

Sources

- 1. Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. ijstr.org [ijstr.org]

- 7. DE2832192A1 - METHOD FOR PRODUCING PHENYLBENZOATE - Google Patents [patents.google.com]

- 8. US20110237798A1 - Direct conversion of phenols into amides and esters of benzoic acid - Google Patents [patents.google.com]

- 9. ajrconline.org [ajrconline.org]

- 10. researchgate.net [researchgate.net]

- 11. US3772389A - Process for the synthesis of phenyl esters - Google Patents [patents.google.com]

- 12. scribd.com [scribd.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

Procedure for hydrolysis of phenyl 2-ethoxybenzoate to salicylic acid derivatives

An In-depth Technical Guide to the Hydrolysis of Phenyl 2-Ethoxybenzoate

Abstract

This application note provides a comprehensive, technically-grounded guide for the hydrolysis of phenyl 2-ethoxybenzoate to produce 2-ethoxybenzoic acid, a salicylic acid derivative. The focus is on alkaline-mediated hydrolysis (saponification), a robust and high-yielding method favored for its irreversible nature. This document furnishes a detailed exposition of the underlying reaction mechanism, a step-by-step experimental protocol suitable for research and development settings, and critical safety information. The content is designed for researchers, chemists, and drug development professionals requiring a reliable and well-validated procedure for the synthesis of salicylic acid derivatives from phenyl esters.

Introduction: Significance and Context

Salicylic acid and its derivatives are cornerstone molecules in pharmacology and materials science. The most famous derivative, acetylsalicylic acid (aspirin), revolutionized modern medicine.[1] Other derivatives are known for a wide spectrum of biological activities, including analgesic, antimicrobial, and anti-inflammatory properties.[1][2][3] The synthesis of these derivatives often involves the modification or formation of the core salicylic acid structure.

Phenyl 2-ethoxybenzoate serves as a useful precursor. Its hydrolysis provides a direct route to 2-ethoxybenzoic acid, an ether derivative of salicylic acid. This process involves the cleavage of the ester linkage, a fundamental reaction in organic synthesis. Understanding and mastering this hydrolysis is crucial for creating libraries of novel compounds for structure-activity relationship (SAR) studies.[2]

This guide focuses on alkaline hydrolysis, or saponification, which employs a strong base like sodium hydroxide. This method is generally preferred over acid-catalyzed hydrolysis for preparative synthesis because the reaction is essentially irreversible.[4][5] The deprotonation of the nascent carboxylic acid to form a carboxylate salt drives the equilibrium entirely towards the products, ensuring a complete reaction.[5][6]

Reaction Mechanism: Nucleophilic Acyl Substitution

The alkaline hydrolysis of an ester, or saponification, proceeds via a well-established nucleophilic acyl substitution mechanism.[6] The reaction transforms the ester into a carboxylate salt and an alcohol (in this case, a phenol). A subsequent acidification step is required to obtain the neutral carboxylic acid.

The mechanism unfolds in three key stages:

-

Nucleophilic Attack: The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the phenyl 2-ethoxybenzoate. This breaks the carbonyl π-bond and forms a negatively charged tetrahedral intermediate.[6]

-

Intermediate Collapse & Leaving Group Elimination: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This process results in the expulsion of the more stable leaving group, which is the phenoxide ion (PhO⁻).

-

Irreversible Acid-Base Reaction: The newly formed 2-ethoxybenzoic acid is immediately deprotonated by the strongly basic phenoxide ion or any excess hydroxide ions in the medium. This acid-base reaction is highly favorable and forms the sodium 2-ethoxybenzoate salt. This final step is what renders the saponification process irreversible under basic conditions.[5][6]

The overall reaction is concluded with an acidic workup, where a strong acid like HCl is added to protonate the carboxylate salt, causing the final 2-ethoxybenzoic acid product to precipitate out of the aqueous solution.[6]

Caption: Mechanism of base-catalyzed hydrolysis (saponification) and subsequent acidic workup.

Experimental Protocol

This protocol details the procedure for the hydrolysis of phenyl 2-ethoxybenzoate.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Concentration | Notes |

| Phenyl 2-ethoxybenzoate | C₁₅H₁₄O₃ | 242.27 | - | Starting Material |

| Sodium Hydroxide | NaOH | 40.00 | 2 M (Aqueous) | Hydrolyzing Agent |

| Hydrochloric Acid | HCl | 36.46 | 3 M (Aqueous) | Neutralizing Agent |

| Deionized Water | H₂O | 18.02 | - | For washing |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | Drying agent (for recrystallization) |

| Ethanol | C₂H₅OH | 46.07 | 95% or Absolute | Recrystallization solvent |

| TLC Plates | - | - | - | Silica gel 60 F₂₅₄ |

| Eluent for TLC | - | - | - | e.g., 7:3 Hexane:Ethyl Acetate |

Equipment

-

Round-bottom flask (100 mL)

-

Heating mantle with magnetic stirrer and stir bar

-

Reflux condenser

-

Beaker (250 mL)

-

Glass funnel

-

Büchner funnel and filter flask

-

Filter paper

-

Graduated cylinders

-

pH paper or pH meter

-

Ice bath

-

Spatula and weighing scale

-

Drying oven or vacuum desiccator

Safety Precautions

-

Sodium Hydroxide (NaOH): Extremely corrosive and causes severe skin burns and eye damage.[7] Always handle in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile or rubber).[8][9] In case of skin contact, immediately flush with copious amounts of water for at least 60 minutes.[7]

-

Hydrochloric Acid (HCl): Corrosive and can cause severe skin burns and eye damage. The vapor is irritating to the respiratory system.[10] Handle with the same level of PPE as NaOH.

-

General Precautions: Perform the reaction in a fume hood. Avoid inhaling vapors. When diluting acids or bases, always add the acid or base slowly to water, never the other way around, to control the exothermic reaction.[8]

Step-by-Step Procedure

Part A: Saponification Reaction

-

Setup: Place 5.0 g (approx. 20.6 mmol) of phenyl 2-ethoxybenzoate into a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Add 40 mL of 2 M sodium hydroxide solution (80 mmol, approx. 4 equivalents) to the flask. Using a molar excess of NaOH ensures the reaction goes to completion.[4]

-

Reflux: Attach the reflux condenser to the flask, ensuring a secure connection. Begin circulating cold water through the condenser (in at the bottom, out at the top).[11]

-

Heating: Heat the mixture to a gentle reflux using the heating mantle. Maintain stirring to ensure even heat distribution and mixing. Continue refluxing for 1.5 to 2 hours.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC). Periodically take a small aliquot, neutralize it with a drop of HCl, extract with a small amount of ethyl acetate, and spot it on a TLC plate against the starting material. The disappearance of the starting material spot indicates reaction completion.

Part B: Work-up and Product Isolation

-

Cooling: Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

-

Acidification: Carefully transfer the cooled reaction mixture to a 250 mL beaker. Place the beaker in an ice bath to chill. Slowly add 3 M HCl dropwise while stirring continuously.

-

Precipitation: As the solution becomes acidic, a white precipitate of 2-ethoxybenzoic acid will form. Continue adding HCl until the solution is acidic to pH paper (pH ~2). This step protonates the sodium 2-ethoxybenzoate salt, rendering it insoluble in water.[12]

-

Crystallization: Keep the beaker in the ice bath for an additional 15-20 minutes to maximize the precipitation of the product.[12]

-

Filtration: Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid on the filter paper with two portions of cold deionized water (2 x 20 mL) to remove any remaining salts (NaCl) and other water-soluble impurities.

-

Drying: Press the solid dry on the filter paper. Transfer the crude product to a watch glass and dry it in a drying oven at 60-70°C or in a vacuum desiccator to a constant weight.

Part C: Purification (Recrystallization)

-

Dissolve the crude 2-ethoxybenzoic acid in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Workflow and Data Management

Experimental Workflow Diagram

Caption: A step-by-step experimental workflow for the synthesis of 2-ethoxybenzoic acid.

Data Analysis and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point of the purified product with the literature value for 2-ethoxybenzoic acid. A sharp melting range close to the literature value indicates high purity.

-

Spectroscopy:

-

¹H and ¹³C NMR: Provides definitive structural confirmation.

-

FT-IR: Should show a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch.

-

The theoretical yield should be calculated based on phenyl 2-ethoxybenzoate as the limiting reagent. The actual yield can then be used to determine the percent yield of the reaction.

References

- IG Chemical Solutions. (2024, June 19). Hydrochloric Acid and Sodium Hydroxide.

- Chemguide. Hydrolysis of esters.

- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(6), 203-213.

- Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification.

- Canadian Centre for Occupational Health and Safety (CCOHS). Sodium Hydroxide.

- CORECHEM, Inc. (2022, April 29). Safe Handling Guide: Sodium Hydroxide.

- SLAC National Accelerator Laboratory. (2013, May 20). Sodium Hydroxide Safe Handling Guideline.

- Tennessee Department of Health. Sodium Hydroxide (NaOH).

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Available at: [Link]

-

IG Chemical Solutions. (2024, June 19). Hydrochloric Acid and Sodium Hydroxide. Available at: [Link]

-

Silva, F. D. A., et al. (2019). Synthesis of new derivatives of salicylic acid with potential bioactivity. 10th Brazilian Conference on Natural Products. Available at: [Link]

-

YouTube. (2017, August 29). Ester Hydrolysis. Available at: [Link]

-

University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]

-

Save My Exams. (2024, May 13). Hydrolysis of Esters. Available at: [Link]

-

Study.com. Ester Hydrolysis | Overview, Procedure & Mechanism. Available at: [Link]

-

dos Santos, M. B., et al. (2021). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. Molecules, 26(18), 5649. Available at: [Link]

-

Silva, F. D. A., et al. (2019). Synthesis of new derivatives of salicylic acid with potential bioactivity. Proceedings of the 10th Brazilian Conference on Natural Products. Available at: [Link]

-

Menteşe, E., et al. (2023). Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential. Chemistry & Biodiversity, 20(1), e202200509. Available at: [Link]

-

Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Available at: [Link]

Sources

- 1. 10th.bcnp-sbq.com [10th.bcnp-sbq.com]

- 2. schenautomacao.com.br [schenautomacao.com.br]

- 3. Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. savemyexams.com [savemyexams.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CCOHS: Sodium Hydroxide [ccohs.ca]

- 8. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]

- 9. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 10. igchemsolutions.com [igchemsolutions.com]

- 11. scienceready.com.au [scienceready.com.au]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Microwave-assisted synthesis of sterically hindered phenyl esters

Application Note: Microwave-Assisted Synthesis of Sterically Hindered Phenyl Esters

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The synthesis of sterically hindered phenyl esters is a notoriously challenging transformation in organic chemistry. Phenols are inherently poor nucleophiles; their oxygen lone pairs are resonance-delocalized into the aromatic

Under conventional thermal conditions (Fischer esterification), these reactions often fail entirely or require days of continuous reflux, leading to substrate degradation and poor yields[1].

The Microwave (MW) Advantage:

Microwave-Assisted Organic Synthesis (MAOS) overcomes these macroscopic thermal transfer limitations through dielectric heating [2]. Unlike convective heating, which relies on the thermal conductivity of the vessel and solvent, MW irradiation directly couples with the molecular dipoles of the polar reactants (the -COOH and -OH groups). The rapid alignment and realignment of these dipoles in the oscillating electromagnetic field (typically 2.45 GHz) generates intense, localized frictional heat. This localized superheating effectively provides the necessary activation energy (

Strategic Activation Pathways

To successfully synthesize hindered phenyl esters, MW irradiation must be paired with strategic catalytic or coupling systems to force the thermodynamic equilibrium forward.

-

Pathway A: Heterogeneous Acid Catalysis (SiO₂-SO₃H) Using a silica-supported sulfonic acid catalyst under MW irradiation allows for highly efficient direct esterification[1]. The amorphous silica support provides a high localized concentration of Brønsted acid sites to activate the carbonyl. Concurrently, the silanol groups on the surface help sequester the generated water, impeding the reversibility of the esterification without the need for a cumbersome Dean-Stark apparatus[1].

-

Pathway B: O-Alkylisourea Coupling / Homogeneous Acylation For extreme steric hindrance where direct esterification fails, converting the carboxylic acid into a highly reactive intermediate using O-alkylisoureas[3], or utilizing powerful homogeneous catalysts like Trifluoromethanesulfonic acid (TfOH) for direct O-acylation, provides rapid, base-free routes to the desired esters[4].

Reaction Workflow

MW-assisted direct esterification workflow for hindered phenyl esters.

Experimental Protocols (Self-Validating Systems)

The following methodology details the direct esterification of a hindered carboxylic acid with a phenol derivative using a heterogeneous SiO₂-SO₃H catalyst under MW conditions[1]. This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction integrity.

Protocol: Direct MW-Assisted Esterification via SiO₂-SO₃H

Reagents:

-

Sterically hindered carboxylic acid (1.00 mmol)

-

Phenol derivative (1.00 mmol)

-

SiO₂-SO₃H amorphous catalyst (10% w/w relative to substrates)

-

Anhydrous solvent (e.g., toluene or solvent-free neat conditions depending on substrate melting points)

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave-safe reactor tube equipped with a magnetic stir bar, combine the carboxylic acid (1.00 mmol) and the phenol derivative (1.00 mmol).

-

Catalyst Addition: Add the SiO₂-SO₃H catalyst (10% w/w). If the substrates are solid at room temperature, add 1-2 mL of anhydrous toluene to facilitate initial energy transfer.

-

Irradiation: Seal the vessel and place it in a dedicated laboratory microwave reactor. Irradiate the mixture at 120 °C (dynamic power modulation to maintain temperature) for 9.0 to 15.0 minutes[1].

-

In-Process Validation (TLC): Pause the reaction and sample 5 µL of the mixture. Run a Thin-Layer Chromatography (TLC) plate (Hexanes/EtOAc) against the starting materials. The disappearance of the phenol spot and the emergence of a higher-Rf UV-active spot validates the forward progress of the reaction.

-

Isolation: Cool the vessel to room temperature. Dilute the mixture with dichloromethane (10 mL) and filter through a sintered glass funnel to recover the SiO₂-SO₃H catalyst (which can be washed, dried, and reused for up to three cycles)[1].

-

Workup: Wash the filtrate with saturated aqueous NaHCO₃ (to remove unreacted acid) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Validation (Spectroscopy): Analyze the crude product via FT-IR and ¹H NMR. The system is validated as successful upon the observation of a strong ester carbonyl stretch (

~1750–1770 cm⁻¹) in the IR spectrum, and a characteristic downfield shift of the aromatic protons ortho to the newly formed ester linkage in the NMR spectrum.

Quantitative Data Summary

The table below summarizes the critical performance differences between conventional convective heating and microwave dielectric heating for the synthesis of phenyl esters, highlighting the drastic reduction in reaction time and improvement in yield[1][3].

| Substrate Acid | Phenol/Alcohol | Catalyst / Reagent | Heating Method | Reaction Time | Yield (%) | Ref |

| Benzoic Acid | Phenol | SiO₂-SO₃H (10% w/w) | Conventional (Reflux) | 5 hours | 80.2 | [1] |

| Benzoic Acid | Phenol | SiO₂-SO₃H (10% w/w) | Microwave (MW) | 9 min | 85.1 | [1] |

| Acetic Acid | Phenol | SiO₂-SO₃H (10% w/w) | Conventional (Reflux) | 5 hours | 94.2 | [1] |

| Acetic Acid | Phenol | SiO₂-SO₃H (10% w/w) | Microwave (MW) | 9 min | 96.4 | [1] |

| Hindered Acids | Phenols/Alcohols | O-Alkylisoureas | Microwave (MW) | 1–5 min | >85.0 | [3] |

References

-

Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration Source: Organic Chemistry Portal / Journal of Organic Chemistry (2009) 3

-

Synthesis of Phenyl Esters Using SiO₂-SO₃H Catalyst in Conventional Heating and Microwave-Irradiated Esterification Processes Source: ResearchGate / Journal of Nanoscience and Nanotechnology (2018) 1

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI (2025) 2

-

Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions Source: MDPI (2017) 4

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration [organic-chemistry.org]

- 4. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Phenyl 2-Ethoxybenzoate Synthesis

The following guide is structured as a specialized Technical Support Center for organic synthesis researchers. It addresses the specific challenges of synthesizing Phenyl 2-ethoxybenzoate , a molecule where steric hindrance (ortho-substitution) and electronic factors (phenolic nucleophile) often conspire to lower yields.

Ticket ID: Phenyl-2-EB-Yield-Opt Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry

Diagnostic: Why is your yield low?

Before altering your protocol, identify the bottleneck. In the synthesis of phenyl 2-ethoxybenzoate, yield losses rarely occur due to random chance; they are usually mechanistic.

Select your current method to see the diagnosis:

Method A: Direct Esterification (Fischer)

-

Reagents: 2-Ethoxybenzoic acid + Phenol + Acid Catalyst (H₂SO₄/PTSA).

-

The Problem: Phenols are poor nucleophiles compared to alcohols. The equilibrium constant (

) for phenol esterification is extremely low. Water removal (Dean-Stark) is often insufficient to drive the reaction to completion against the steric bulk of the ortho-ethoxy group. -

Verdict: Abandon this method. It is thermodynamically unfavorable for this specific target.

Method B: O-Alkylation of Phenyl Salicylate (Salol)

-

Reagents: Phenyl salicylate + Ethyl Halide + Base (K₂CO₃).

-

The Problem: "The Saponification Trap." The base required to deprotonate the phenol also attacks the ester bond. Since the phenoxide leaving group is stable, you inevitably hydrolyze your starting material or product, resulting in a mixture of 2-ethoxybenzoic acid and phenol.

-

Verdict: High Risk. Only viable with strictly anhydrous conditions and non-nucleophilic bases, but still prone to side reactions.

Method C: Acyl Chloride Coupling (Schotten-Baumann / Pyridine)

-

Reagents: 2-Ethoxybenzoyl chloride + Phenol + Base.

-

The Problem: Moisture sensitivity or insufficient HCl scavenging.

-

Verdict: The Gold Standard. This is the kinetic route. If your yield is low here, it is a solvable execution error. This guide focuses on optimizing this route.

The "Gold Standard" Protocol: Acyl Chloride Route

This workflow bypasses the thermodynamic limitations of direct esterification by using an activated intermediate.

Phase 1: Activation (Synthesis of Acid Chloride)

Objective: Convert 2-ethoxybenzoic acid to 2-ethoxybenzoyl chloride.

-

Setup: Flame-dried round-bottom flask under Nitrogen/Argon.

-

Reagents:

-

2-Ethoxybenzoic acid (1.0 equiv)

-

Thionyl Chloride (SOCl₂, 1.5 equiv) OR Oxalyl Chloride (1.2 equiv) + cat. DMF.[1]

-

Solvent: Dry DCM or Toluene.

-

-

Procedure: Reflux for 2–3 hours.

-

Critical Check: Monitor by TLC (convert an aliquot to methyl ester with MeOH to check completion).

-

Workup: Remove excess SOCl₂/Solvent under reduced pressure. Do not purify by column. Use the crude oil immediately.

-

Why? The ortho-ethoxy group can stabilize the acyl chloride slightly, but moisture will revert it to the acid, killing your yield in the next step.

-

Phase 2: Coupling (Esterification)

Objective: React acid chloride with phenol without hydrolysis.

-

Reagents:

-

Crude 2-Ethoxybenzoyl chloride (from Phase 1).

-

Phenol (0.95 equiv) - Use slightly less phenol to ensure it is fully consumed, simplifying purification.

-

Triethylamine (TEA) or Pyridine (1.2 equiv).

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Catalyst.

-

Solvent: Anhydrous DCM (Dichloromethane).

-

-

Procedure:

-

Dissolve Phenol, TEA, and DMAP in DCM. Cool to 0°C.[1]

-

Add Acid Chloride (dissolved in minimal DCM) dropwise over 30 mins.

-

Mechanism:[2][3][4][5][6][7] The DMAP forms a highly reactive N-acylpyridinium intermediate, which is practically immune to steric hindrance from the ortho-ethoxy group, allowing the weak phenol nucleophile to attack efficiently.

-

-

Reaction: Warm to Room Temp (RT) and stir for 4–6 hours.

Phase 3: The "Alkaline Wash" (Yield & Purity Savior)

Most yield "losses" are actually purification losses. Unreacted phenol is difficult to separate from the product by column chromatography due to similar polarity (Rf values).

The Fix:

-

Quench reaction with water.

-

Wash the organic layer with 1M NaOH (Cold).

-

Chemistry: NaOH converts unreacted phenol into sodium phenoxide (water-soluble) and removes the acidic byproduct (2-ethoxybenzoic acid). The product (Phenyl 2-ethoxybenzoate) is neutral and stays in the organic layer.

-

Caution: Do this quickly and cold (0-5°C) to prevent hydrolysis of your product ester.

-

-

Wash with Brine -> Dry over MgSO₄ -> Concentrate.

Visualizing the Workflow

The following diagram illustrates the decision logic and the optimized chemical pathway.

Caption: Optimized synthetic pathway emphasizing the Acyl Chloride route to bypass thermodynamic equilibrium limits.

Troubleshooting FAQs

Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. Phenyl 2-ethoxybenzoate has a lower melting point than many benzoates due to the disruption of crystal packing by the ethyl group.

-

Action: Attempt high-vacuum distillation (Kugelrohr) if it is an oil. If you suspect it should be solid, dissolve in a minimum amount of hot hexane/ethanol (9:1) and store at -20°C for 24 hours.

Q: I see a spot on TLC just below my product. What is it? A: That is likely Phenyl Salicylate (Salol) or Phenol .

-

If you used the acid chloride route, it is unreacted phenol. Repeat the 1M NaOH wash .

-

If you tried alkylating Salol, it is unreacted starting material.

Q: Why use DMAP? Isn't Pyridine enough? A: For sterically hindered substrates (like ortho-ethoxy benzoates), Pyridine is often too slow. DMAP acts as a "hyper-nucleophilic" acylation catalyst, increasing the reaction rate by a factor of 10^3–10^4. This is crucial for forcing the phenol (a weak nucleophile) to attack the hindered carbonyl.

Quantitative Data Summary

Comparison of synthetic methods based on literature precedents for hindered benzoate esters.

| Method | Typical Yield | Purity Profile | Main Challenge |

| Direct Esterification | 20–40% | Low | Equilibrium favors reactants; water removal difficult. |

| Salol Alkylation | 30–50% | Medium | Competitive hydrolysis (saponification) of the ester. |

| Acyl Chloride (Std) | 70–80% | High | Moisture sensitivity during chloride formation. |

| Acyl Chloride + DMAP | 85–95% | Very High | Requires careful temp control (0°C) to prevent side reactions. |

References

-

Schotten-Baumann Reaction Conditions : Vibzz Lab. (2024).[8] "Phenyl Benzoate: Organic Synthesis". Demonstrates the high-yield potential of acyl chloride-phenol coupling under basic conditions.[9]

-

Direct Esterification Limitations : Google Patents. (1958). "Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols". Highlights the necessity of harsh dehydrating agents (P2O5) for phenol esterification, often leading to lower yields.

-

O-Alkylation Challenges : MDPI. (2025). "Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis". Discusses the conditions for O-alkylation of salicylamides, illustrating the competitive landscape of alkylation vs. hydrolysis in related substrates. [7]

-

Transesterification Kinetics : SciSpace. (1984). "Transesterification kinetics of phenyl salicylate". Details the instability of phenyl esters in basic alcoholic solutions, confirming the risk of transesterification/hydrolysis during Salol alkylation.

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. scispace.com [scispace.com]

- 3. US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols - Google Patents [patents.google.com]

- 4. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. WO2018130942A1 - A process for the preparation of phenoxybenzamine - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Purification of Phenyl 2-Ethoxybenzoate

Topic: Removing Unreacted Phenol from Phenyl 2-Ethoxybenzoate Product Ticket ID: PUR-PHE-002 Status: Open Analyst: Senior Application Scientist[1][2][3]

Introduction: The Challenge of Phenolic Esters

You are likely facing a common but deceptive purification hurdle.[1][2][3] The synthesis of phenyl 2-ethoxybenzoate (often via Schotten-Baumann or DCC coupling) frequently leaves unreacted phenol.[1][2][3]

The Problem: Phenol (

This guide prioritizes yield preservation alongside purity .[1][2][3]

Module 1: The Chemical Logic (Mechanism)

To remove phenol without destroying your ester, you must exploit the

The Landscape

-

Phenol (Impurity):

[1][2][3] -

Sodium Bicarbonate (

): Conjugate acid -

Sodium Carbonate (

): Conjugate acid -

Sodium Hydroxide (

): Conjugate acid

Key Takeaway: You must use a base strong enough to ionize phenol but controlled enough (temperature/concentration) to spare the ester.[1][2]

Module 2: Troubleshooting Workflow

Use this decision tree to select the correct protocol for your specific situation.

Figure 1: Decision matrix for selecting the purification method based on impurity load and scale.[1][2][3]

Module 3: Detailed Protocols

Protocol A: The "Cold Carbonate" Wash (Recommended)

Best for: Bulk removal of phenol without hydrolysis risks.

Safety Note: Phenol is toxic and rapidly absorbed through skin.[1][2][3] Wear nitrile gloves.[1][2]

-

Dissolution: Dissolve crude phenyl 2-ethoxybenzoate in Ethyl Acetate (EtOAc) or Diethyl Ether (

solvent per -

Temperature Control: Cool the organic phase to 0°C in an ice bath.

-

The Wash:

-

The Polish: Wash 1x with 0.5 M NaOH (Ice cold) only if phenol persists.[1][2][3]

-

Critical: Limit contact time to <60 seconds.

-

-

Neutralization: Wash 1x with Brine (Saturated NaCl) to remove excess base and break emulsions.

-

Drying: Dry over anhydrous

, filter, and concentrate.

Protocol B: Chromatographic "Polishing"

Best for: High purity requirements (>99%) or removing trace phenol after washing.[1][2][3]

Stationary Phase: Silica Gel 60 (

| Parameter | Recommendation |

| Mobile Phase | Hexane : Ethyl Acetate (Start 95:5, Gradient to 85:[1][2][3]15) |

| Loading | 1% to 3% of silica mass |

| Detection | UV (254 nm) or Ferric Chloride Stain (specific for Phenol) |

| Order of Elution | 1.[1][2][3] Phenyl 2-ethoxybenzoate (High |

Technical Insight: Phenol interacts strongly with the silanols on silica gel, causing it to retain (move slowly) and streak.[3] The ester is lipophilic and will elute near the solvent front.

Module 4: Frequently Asked Questions (FAQs)

Q1: I used 1M NaOH and my yield dropped by 40%. What happened? A: You likely hydrolyzed your ester.[1][2][3] Phenyl esters are "active esters" because the phenoxide ion is a much better leaving group than an alkoxide (found in methyl/ethyl esters).[2]

-

Fix: Switch to Protocol A (Carbonate) or reduce NaOH concentration to 0.1M and keep it strictly at 0°C.

Q2: I still smell phenol in my product even after a column. Why?

A: Phenol has an extremely low odor threshold (

-

Verification: Run a quantitative NMR (

-NMR).[1][2][3] Look for the phenol triplet at -

Fix: High-vacuum drying (

) at

Q3: The layers aren't separating (Emulsion). What do I do? A: Phenolate salts act as surfactants (soaps).[1][2][3]

-

Fix: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. If that fails, filter the entire mixture through a pad of Celite to break the surface tension.

Q4: Can I use chemical modification to remove the phenol? A: Yes, this is an Advanced Trick .

-

Method: Add 1.5 equivalents of Acetic Anhydride and a drop of pyridine to the crude mixture. Stir for 30 mins.

-

Result: This converts unreacted Phenol into Phenyl Acetate .[1][2][3][5]

-

Benefit: Phenyl Acetate is much less polar than phenol and has a very different boiling point, making it incredibly easy to separate via a simple silica plug or distillation.[1][2][3]

References

-

Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2] (Standard reference for extraction and

based separation logic). -

Clayden, J., Greeves, N., & Warren, S. (2012).[1][2][3] Organic Chemistry (2nd ed.).[1][2][3] Oxford University Press.[1][2] (Mechanistic explanation of ester hydrolysis rates: Alkyl vs. Phenyl).

-

Bordwell, F. G. (1988).[1][2][3] "Equilibrium acidities in dimethyl sulfoxide solution". Accounts of Chemical Research, 21(12), 456–463.[1][2][3] Link (Authoritative source for

values). -

Reich, H. J. (2024).[1][2][3] "Bordwell pKa Table (Acidity in DMSO)". University of Wisconsin-Madison.[1][2] Link (Verified database for organic acids and phenols).[1][2][3]

Sources

Technical Support Center: Benzoate Liquid Crystal Characterization & Troubleshooting

Welcome to the Advanced Materials Support Center. As researchers and drug development professionals, synthesizing and characterizing benzoate-based liquid crystals—such as the historically significant cholesteryl benzoate or phenyl benzoate derivatives—requires stringent control over thermodynamic variables.

A depressed or broadened melting point is rarely a single-variable failure. It is typically a symptom of crystal lattice disruption, metastable polymorphic states, or instrumental artifacts. This guide provides a mechanistic approach to diagnosing and resolving low melting point anomalies in benzoate liquid crystals.

Diagnostic Workflow for Melting Point Anomalies

Before altering your synthetic pipeline, you must isolate the root cause of the thermal anomaly. The following diagnostic tree categorizes issues based on Differential Scanning Calorimetry (DSC) peak morphology.

Diagnostic workflow for troubleshooting low melting point anomalies in benzoate liquid crystals.

Mechanistic Troubleshooting Guide

Issue 1: Impurity-Driven Melting Point Depression